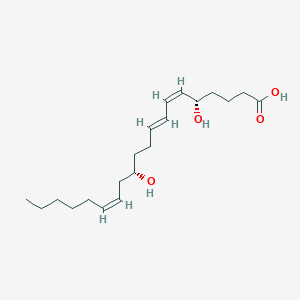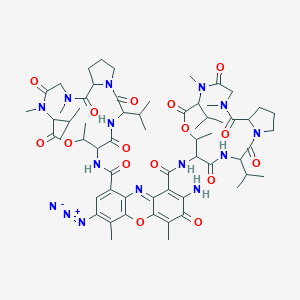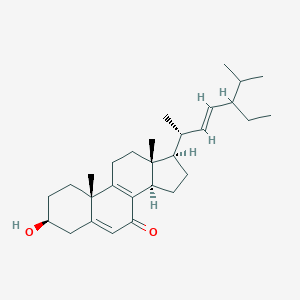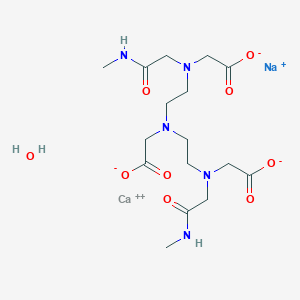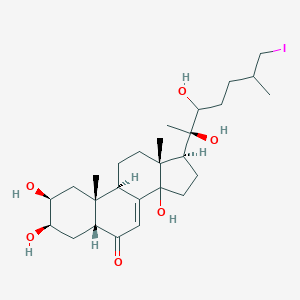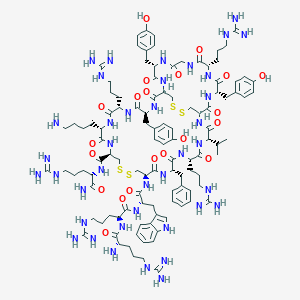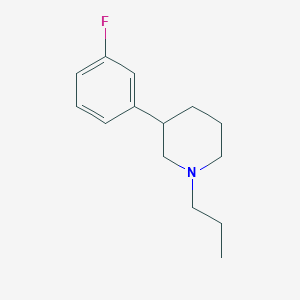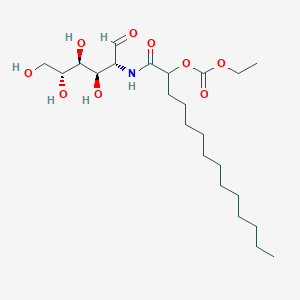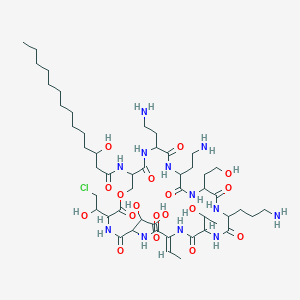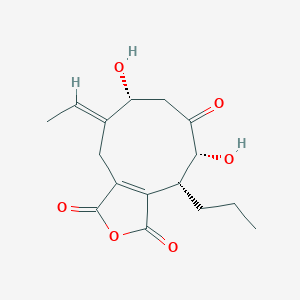
Cornexistin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cornexistin is a natural compound that has gained attention in recent years due to its potential applications in scientific research. It is a secondary metabolite produced by the fungus Fusarium graminearum, which is commonly found in cereal crops such as corn, wheat, and barley. Cornexistin has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of cornexistin is not fully understood. However, it is believed that cornexistin exerts its biological activities by interfering with the cell membrane and cell wall of the microorganisms. It has been found to disrupt the membrane potential of the cells, leading to the leakage of intracellular components. Cornexistin has also been found to inhibit the synthesis of ergosterol, which is an important component of the fungal cell membrane.
Effets Biochimiques Et Physiologiques
Cornexistin has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitinase and β-glucosidase. Cornexistin has also been found to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. It has been suggested that the induction of oxidative stress may be responsible for the anticancer properties of cornexistin.
Avantages Et Limitations Des Expériences En Laboratoire
Cornexistin has several advantages for lab experiments. It is a natural compound that can be easily synthesized using biological methods. Cornexistin is also relatively stable and can be stored for long periods without losing its biological activity. However, cornexistin has some limitations for lab experiments. It is a complex molecule that can be difficult to purify and isolate. Cornexistin also has low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of cornexistin. One area of research is the development of new methods for the synthesis and purification of cornexistin. Another area of research is the investigation of the mechanism of action of cornexistin. It is important to understand how cornexistin exerts its biological activities so that it can be used more effectively in scientific research. Future research could also focus on the development of new applications for cornexistin, such as its use as an antifungal or antibacterial agent in agriculture.
Conclusion:
Cornexistin is a natural compound that has potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Cornexistin can be synthesized using chemical or biological methods, and it has several advantages for lab experiments. However, cornexistin also has some limitations, such as its low solubility in water. Future research could focus on the development of new methods for the synthesis and purification of cornexistin, as well as the investigation of its mechanism of action and new applications for scientific research.
Méthodes De Synthèse
Cornexistin can be synthesized using chemical or biological methods. The chemical synthesis involves the use of various reagents and solvents, which can be expensive and time-consuming. On the other hand, the biological synthesis involves the use of microorganisms such as bacteria, fungi, and yeast, which can produce cornexistin in large quantities. The biological synthesis is considered to be more eco-friendly and cost-effective than the chemical synthesis.
Applications De Recherche Scientifique
Cornexistin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Cornexistin has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. It has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
123068-35-9 |
|---|---|
Nom du produit |
Cornexistin |
Formule moléculaire |
C16H20O6 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4+/t9-,11-,14-/m1/s1 |
Clé InChI |
ILMHTGUGRLGMCR-UJCPQBBRSA-N |
SMILES isomérique |
CCC[C@H]1[C@H](C(=O)C[C@H](/C(=C/C)/CC2=C1C(=O)OC2=O)O)O |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
SMILES canonique |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Synonymes |
cornexistin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
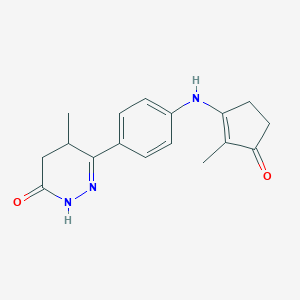

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
